4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinoline derivatives have been extensively studied due to their significant biological activities and applications in various fields. The compound 4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is expected to have similar importance, given its structural uniqueness and potential for diverse reactivity and interactions due to its functional groups (Li et al., 2013).
Synthesis Analysis
The synthesis of quinoline derivatives typically involves strategic functionalization of the quinoline core to introduce various substituents, which can significantly affect their biological and physical properties. A common approach is the use of palladium-catalyzed C-N and C-C coupling reactions, which allow for the introduction of diverse functional groups into the quinoline core, offering a broad range of structural diversity and complexity (Thomas & Tyagi, 2010).
Molecular Structure Analysis
Structural analysis of quinoline derivatives often involves X-ray crystallography to determine the precise molecular geometry. Dihedral angles between different rings in the molecule, hydrogen bonding patterns, and other intermolecular interactions play crucial roles in defining the molecular conformation and stability. Such analyses provide insights into the compound's reactivity and interaction capabilities (Shahani et al., 2010).
Chemical Reactions and Properties
Quinoline derivatives undergo a wide range of chemical reactions, including electrophilic and nucleophilic substitutions, which are critical for further modifications and applications. The presence of electron-donating and electron-withdrawing groups significantly influences their chemical reactivity and the types of reactions they can participate in. Understanding these reactions is crucial for designing compounds with desired properties and activities (Bakhite et al., 1995).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often employed to study these properties. The physical properties are crucial for determining the compound's suitability for various applications, including pharmaceutical formulations (Padalkar & Sekar, 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability, are fundamental characteristics that determine the compound's behavior in chemical reactions and its interactions with biological systems. These properties are typically assessed through spectroscopic methods, such as NMR, IR, and mass spectrometry, which provide detailed insights into the compound's electronic structure and functional group characteristics (Wazzan et al., 2016).
Scientific Research Applications
Structural and Optical Properties
Research on related quinoline derivatives, such as 4H-pyrano[3, 2-c]quinolines, has revealed insights into their structural and optical properties. These compounds, in thin-film form, demonstrate polycrystalline structure and exhibit specific optical characteristics determined through spectroscopy. Such properties are crucial for potential applications in materials science and optical technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photophysical Behaviors
Studies on quinoline derivatives with different molecular structures have focused on their photophysical behaviors. These behaviors, including fluorescence and absorption properties, are influenced by solvent polarity and are fundamental for their application in fields like fluorescence spectroscopy and materials science (Padalkar & Sekar, 2014).
HMG CoA Reductase Inhibition
Some quinoline derivatives have been studied for their potential in inhibiting HMG CoA reductase, an enzyme involved in cholesterol synthesis. This property is significant for potential therapeutic applications in treating diseases related to cholesterol and lipid metabolism (Cai, Zhou, & Sun, 2007).
Electronic and Nonlinear Optical Properties
Investigations into the electronic and nonlinear optical (NLO) properties of quinoline-based compounds have shown that they are promising candidates for technology-related applications. Their chemical stability and electron-donating capabilities make them suitable for use in various technological and industrial applications (Khalid et al., 2019).
Antitubercular Evaluation
Certain quinoline derivatives have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. This suggests their potential application in the development of new therapeutic agents for tuberculosis (Balamurugan et al., 2010).
Dielectric Properties
The study of dielectric properties of quinoline derivatives, particularly in thin film form, has implications for their use in electronic and material science applications. The impact of different substitution groups on their dielectric behavior is crucial for understanding and optimizing their use in various technological applications (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
properties
IUPAC Name |
4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNOS/c26-21-11-5-4-7-17(21)13-14-22-19-15-16-29-25(19)20-10-6-12-23(24(20)27-22)28-18-8-2-1-3-9-18/h1-14H,15-16H2/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTMGGJAVFWMKH-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)C=CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)/C=C/C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.